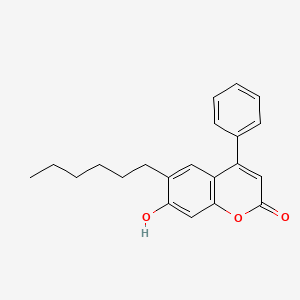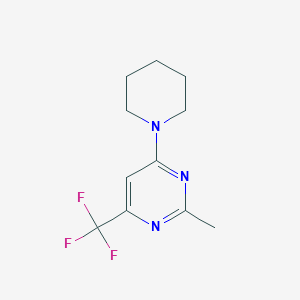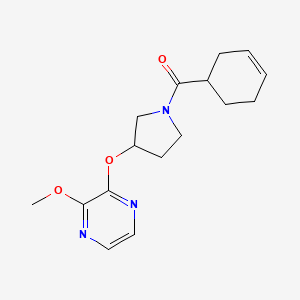![molecular formula C37H47N5O4S B2981345 (1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate CAS No. 2363165-42-6](/img/structure/B2981345.png)
(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-89 is a highly potent inhibitor of the menin-mixed lineage leukemia (menin-MLL) protein-protein interaction. This interaction is a promising therapeutic target for the treatment of acute leukemia carrying MLL fusion. M-89 binds to menin with a dissociation constant (Kd) value of 1.4 nanomolar and effectively engages cellular menin protein at low nanomolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M-89 involves a structure-based design approach. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of M-89 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The exact industrial production methods are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
M-89 undergoes various chemical reactions, including:
Oxidation: M-89 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert M-89 to its reduced forms.
Substitution: M-89 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of M-89.
Scientific Research Applications
M-89 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the menin-MLL interaction and develop new inhibitors.
Biology: Helps in understanding the role of menin in cellular processes and its interaction with MLL fusion proteins.
Medicine: Potential therapeutic agent for treating acute leukemia with MLL fusion.
Industry: May be used in the development of new drugs targeting the menin-MLL interaction.
Mechanism of Action
M-89 exerts its effects by binding to the menin protein with high affinity. This binding disrupts the menin-MLL protein-protein interaction, which is crucial for the proliferation of leukemia cells carrying MLL fusion. By inhibiting this interaction, M-89 effectively reduces the growth of these leukemia cells .
Comparison with Similar Compounds
Similar Compounds
Compound 42: Another potent menin inhibitor with similar binding properties.
Other Menin Inhibitors: Various small-molecule inhibitors targeting the menin-MLL interaction.
Uniqueness
M-89 is unique due to its high binding affinity to menin and its selectivity for leukemia cells carrying MLL fusion. It demonstrates over 100-fold selectivity compared to leukemia cell lines lacking MLL fusion .
Properties
IUPAC Name |
[(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N5O4S/c1-38-36(43)46-35-9-5-8-34(35)37(26-40(2)25-28-6-3-4-7-33(28)37)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-39-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,38,43)/t34-,35-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWEQZHCLJHSS-IWQNTTPNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1CCCC1C2(CN(CC3=CC=CC=C32)C)C4CCN(CC4)CC5CN(C5)C6=CC=C(C=C6)S(=O)(=O)C7=CC=NC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O[C@H]1CCC[C@@H]1[C@@]2(CN(CC3=CC=CC=C32)C)C4CCN(CC4)CC5CN(C5)C6=CC=C(C=C6)S(=O)(=O)C7=CC=NC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

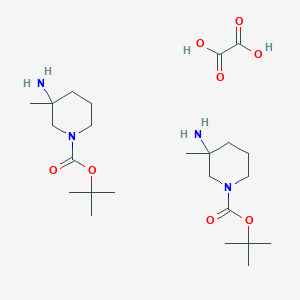
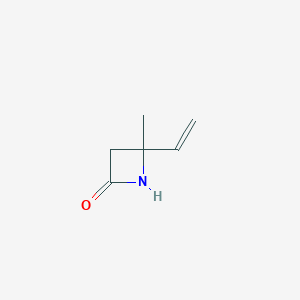
![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)
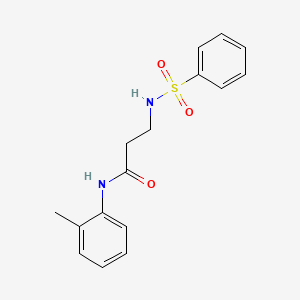
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2981271.png)
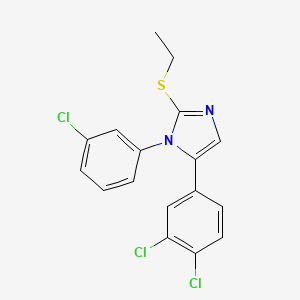
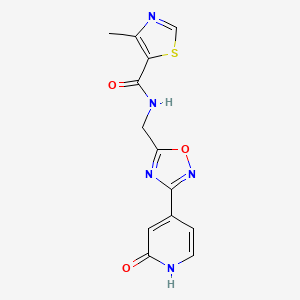
![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)

